molecular formula C24H25N3O B3910949 N-((1,1'-BIPHENYL)-4-YLMETHYLENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE CAS No. 303105-20-6

N-((1,1'-BIPHENYL)-4-YLMETHYLENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE

Cat. No.: B3910949
CAS No.: 303105-20-6
M. Wt: 371.5 g/mol
InChI Key: GNTAANPBVBUBBC-NCELDCMTSA-N
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Description

N-((1,1’-BIPHENYL)-4-YLMETHYLENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE is a complex organic compound that features a biphenyl group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,1’-BIPHENYL)-4-YLMETHYLENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE typically involves the condensation of a biphenyl aldehyde with a methoxyphenyl piperazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps such as mixing, heating, and purification through crystallization or chromatography to obtain the desired product in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-((1,1’-BIPHENYL)-4-YLMETHYLENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction could produce biphenyl alcohols.

Scientific Research Applications

N-((1,1’-BIPHENYL)-4-YLMETHYLENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1,1’-BIPHENYL)-4-YLMETHYLENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE involves its interaction with specific molecular targets. The biphenyl and methoxyphenyl groups may facilitate binding to proteins or enzymes, thereby modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-((1,1’-BIPHENYL)-4-YLMETHYLENE)-4-(2-HYDROXYPHENYL)-1-PIPERAZINAMINE: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-((1,1’-BIPHENYL)-4-YLMETHYLENE)-4-(2-CHLOROPHENYL)-1-PIPERAZINAMINE: Contains a chlorine atom instead of a methoxy group.

Uniqueness

N-((1,1’-BIPHENYL)-4-YLMETHYLENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are required.

Properties

IUPAC Name

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-phenylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c1-28-24-10-6-5-9-23(24)26-15-17-27(18-16-26)25-19-20-11-13-22(14-12-20)21-7-3-2-4-8-21/h2-14,19H,15-18H2,1H3/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTAANPBVBUBBC-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303105-20-6
Record name N-((1,1'-BIPHENYL)-4-YLMETHYLENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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